molecular formula C13H13NO3 B15112045 2-Quinolinecarboxylic acid, 4-methoxy-6,7-dimethyl- CAS No. 1355229-29-6

2-Quinolinecarboxylic acid, 4-methoxy-6,7-dimethyl-

Cat. No.: B15112045
CAS No.: 1355229-29-6
M. Wt: 231.25 g/mol
InChI Key: QKWWNKXTHMXYQT-UHFFFAOYSA-N
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Description

2-Quinolinecarboxylic acid, 4-methoxy-6,7-dimethyl- is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its unique chemical structure, which includes a quinoline ring substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinolinecarboxylic acid, 4-methoxy-6,7-dimethyl- typically involves the reaction of appropriate quinoline derivatives with methoxy and methyl substituents. One common method involves the use of 4-methoxy-2-quinolinecarboxylic acid as a starting material . The reaction conditions often include the use of specific catalysts and solvents to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The methoxy group at the 4-position strongly activates the quinoline ring toward electrophilic attack, directing incoming electrophiles to the 5- and 8-positions. The electron-rich environment from the 6,7-dimethyl groups further enhances reactivity. Key reactions include:

  • Nitration : Occurs at the 5-position under mixed-acid conditions (HNO₃/H₂SO₄), yielding 5-nitro derivatives.

  • Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the 8-position.

  • Vilsmeier–Haack Formylation : Using POCl₃ and DMF, formylation occurs at the 5-position due to steric hindrance from the 6,7-dimethyl groups .

Alkylation and Acylation

The carboxylic acid and methoxy groups facilitate nucleophilic reactions under basic conditions:

Alkylation

Methylation with CH₃I in DMF (50°C, 1 hr) proceeds via an SN2 mechanism. Steric hindrance near the nitrogen atom favors O-methylation over N-methylation. Key findings from NaH/K₂CO₃-mediated reactions :

BaseSolventTemperatureO:N Methylation Ratio
NaHTHF0°C95:5
K₂CO₃Acetone50°C85:15
TriethylamineDMF50°CNo reaction

Mechanistic Insight : Computational studies confirm that the methyl group on sulfur shields the nitrogen atom, favoring O-methylation .

Acylation

Acetyl chloride in pyridine selectively acylates the oxygen atom of the methoxy group, forming 4-acetoxy derivatives.

Decarboxylation

Thermal decarboxylation (180–200°C) removes the carboxylic acid group, generating 4-methoxy-6,7-dimethylquinoline. This reaction is critical for synthesizing simplified quinoline scaffolds .

Hydrolysis and Esterification

The carboxylic acid undergoes reversible esterification:

  • Esterification : Methanol/H₂SO₄ converts the acid to its methyl ester.

  • Hydrolysis : NaOH/EtOH regenerates the carboxylic acid from esters .

Palladium-Catalyzed Cross-Coupling

While not directly observed in the cited studies, analogous quinoline derivatives participate in:

  • Suzuki–Miyaura Coupling : Boronic acids react at the 2-position under Pd(PPh₃)₄ catalysis.

  • Heck Reaction : Alkenes couple at the 5- or 8-positions .

Scientific Research Applications

2-Quinolinecarboxylic acid, 4-methoxy-6,7-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Quinolinecarboxylic acid, 4-methoxy-6,7-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological properties. These interactions can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

  • 4-Hydroxy-2-quinolinecarboxylic acid
  • 2,4-Dimethylquinoline
  • 4-Methoxyquinoline

Uniqueness

2-Quinolinecarboxylic acid, 4-methoxy-6,7-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Q & A

Basic Research Questions

Q. 1.1. What are the key synthetic routes for 4-methoxy-6,7-dimethyl-2-quinolinecarboxylic acid derivatives, and how do reaction conditions impact yields?

  • Methodological Answer :
    The synthesis typically involves functionalization of the quinoline core. For example:

    • Phosphorus Oxychloride (POCl₃) Mediation : details the use of POCl₃ under reflux to introduce chlorine at the 4-position of 6,7-dimethoxyquinoline, achieving a 70% yield .
    • Friedländer Condensation : One-pot methods ( ) enable quinoline ring formation via condensation of substituted benzaldehydes with ketones, though regioselectivity requires optimization .
    • Transition Metal Catalysis : Advanced protocols (e.g., Pd-catalyzed cross-coupling in ) improve functional group tolerance but may require inert conditions .

    Table 1: Comparison of Synthetic Routes

    MethodYieldKey ConditionsLimitations
    POCl₃ Halogenation70%Reflux, 6 hRequires acidic workup
    Friedländer Condensation~60%One-pot, ethanol solventLimited to specific aldehydes
    Pd-Catalyzed Coupling50-80%N₂ atmosphere, DMF solventHigh catalyst cost

Q. 1.2. Which analytical techniques are most reliable for structural confirmation?

  • Methodological Answer :
    • ¹H NMR : reports diagnostic peaks for methoxy groups (δ ~4.0 ppm) and aromatic protons (δ 7.3–8.6 ppm) .
    • HPLC Purity Analysis : Reverse-phase C18 columns (e.g., 99% purity in ) are critical for validating synthetic intermediates .
    • X-ray Crystallography : Intramolecular interactions (e.g., C–H⋯Cl in ) resolve ambiguities in regiochemistry .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in reported reaction yields for this compound?

  • Methodological Answer :
    Discrepancies often arise from:
    • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) vs. protic solvents (ethanol) alter reaction kinetics ( vs. 17) .
    • Catalyst Loading : PdCl₂(PPh₃)₂ in achieves higher yields (80%) compared to ligand-free systems (~50%) .
    • Workup Protocols : Column chromatography (petroleum ether:EtOAc in ) vs. recrystallization ( ) impacts recovery .

Q. 2.2. What strategies address regioselectivity challenges during functionalization?

  • Methodological Answer :
    • Steric and Electronic Directing Groups : Methoxy groups at 6,7-positions ( ) deactivate the quinoline ring, favoring electrophilic substitution at the 4-position .
    • Microwave-Assisted Synthesis : Reduces side reactions by accelerating kinetics (noted in for related compounds) .
    • Protecting Groups : tert-Butoxycarbonyl (Boc) in shields amines during multi-step syntheses .

Q. 2.3. How do substituents influence photophysical and biological properties?

  • Methodological Answer :
    • Methoxy Groups : Enhance electron density, improving fluorescence quantum yield () .
    • Carboxylic Acid Moieties : Increase solubility for biological assays ( reports antioxidant activity via ABTS assays) .
    • Chlorine Substitution : Introduces steric bulk, altering binding affinity in antimicrobial studies ( ) .

Table 2: Substituent Effects on Properties

SubstituentPhotophysical ImpactBiological Relevance
4-MethoxyRed-shifts UV absorptionEnhances membrane permeability
6,7-DimethylIncreases hydrophobicityModulates enzyme inhibition
2-Carboxylic AcidEnables salt formationImproves pharmacokinetics

Q. 2.4. What are the stability considerations for long-term storage?

  • Methodological Answer :
    • Moisture Sensitivity : Store in desiccators at RT ( ) .
    • Light Sensitivity : Amber vials prevent photodegradation ( recommends avoiding UV exposure) .
    • Oxidation : Inert atmosphere (N₂/Ar) storage is critical for thiol-containing derivatives ( ) .

Q. 2.5. How can computational modeling guide structural optimization?

  • Methodological Answer :
    • DFT Calculations : Predict HOMO-LUMO gaps for redox-active derivatives (e.g., antioxidants in ) .
    • Docking Studies : Identify binding motifs for antimicrobial targets (e.g., tuberculosis in ) .
    • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. 2.6. What are the challenges in scaling up lab-scale syntheses?

  • Methodological Answer :
    • Exothermic Reactions : POCl₃-mediated steps ( ) require controlled heating to avoid runaway reactions .
    • Purification Bottlenecks : Replace column chromatography with crystallization (e.g., methanol evaporation in ) .
    • Waste Management : Neutralize POCl₃ residues with NaOH ( ) to meet environmental regulations .

Properties

CAS No.

1355229-29-6

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

4-methoxy-6,7-dimethylquinoline-2-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-7-4-9-10(5-8(7)2)14-11(13(15)16)6-12(9)17-3/h4-6H,1-3H3,(H,15,16)

InChI Key

QKWWNKXTHMXYQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(C=C2OC)C(=O)O

Origin of Product

United States

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